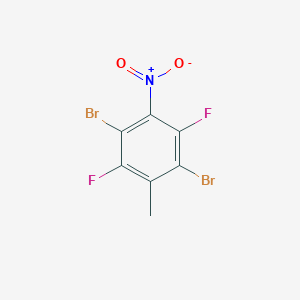

1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene

Description

Properties

IUPAC Name |

1,4-dibromo-2,5-difluoro-3-methyl-6-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F2NO2/c1-2-3(8)6(11)7(12(13)14)4(9)5(2)10/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAKMHZMYBBQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene typically involves multiple steps, including halogenation and nitration reactions. One common method involves the fluorination of 2,5-dichlorotoluene to produce 2,5-difluorotoluene, followed by nitration to introduce the nitro group . The final step involves bromination to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Products with different substituents replacing the bromine atoms.

Reduction: 1,4-Dibromo-2,5-difluoro-6-methyl-3-aminobenzene.

Oxidation: 1,4-Dibromo-2,5-difluoro-6-carboxy-3-nitrobenzene.

Scientific Research Applications

Material Science

1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene is utilized in the development of advanced materials due to its unique electronic properties. Its structure allows for the formation of polymers with enhanced thermal stability and electrical conductivity.

| Application | Description |

|---|---|

| Conductive Polymers | Used as a monomer in synthesizing conductive polymers that are crucial for electronic devices. |

| Photonic Materials | Its luminescent properties make it suitable for photonic applications such as LEDs and laser diodes. |

Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its nitro group can be reduced to amines or other functional groups to produce biologically active compounds.

| Case Study | Findings |

|---|---|

| Anticancer Agents | Research has shown that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. |

| Antimicrobial Activity | Some synthesized derivatives demonstrate significant antimicrobial properties against various pathogens. |

Case Study 1: Synthesis of Anticancer Compounds

A study conducted by researchers synthesized a series of derivatives from this compound. These compounds were tested against different cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Study 2: Development of Conductive Polymers

In another research initiative, scientists explored the use of this compound in creating conductive polymers for electronic applications. The resulting materials exhibited conductivity levels comparable to commercially available conductive polymers.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional attributes of 1,4-dibromo-2,5-difluoro-6-methyl-3-nitrobenzene can be contextualized by comparing it to analogous halogenated nitrobenzene derivatives and antitumor quinones (e.g., RH1 and MeDZQ) . Below is a detailed analysis:

Structural Analogues in Halogenated Nitrobenzene Family

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| This compound | Br (1,4), F (2,5), CH₃ (6), NO₂ (3) | ~334 | High polarity, potential synthetic intermediate |

| 1,3-Dichloro-4-fluoro-5-nitrobenzene | Cl (1,3), F (4), NO₂ (5) | ~220 | Intermediate in herbicide synthesis |

| 2,4,6-Trinitro-1,3,5-trifluorobenzene | NO₂ (2,4,6), F (1,3,5) | ~303 | Explosive material precursor |

| 1-Bromo-4-nitro-2,5-dimethylbenzene | Br (1), NO₂ (4), CH₃ (2,5) | ~260 | Photostabilizer in polymers |

Key Observations :

- Electron-Withdrawing Effects: The nitro group (-NO₂) and halogens (Br, F) in this compound create a strong electron-deficient aromatic system, enhancing reactivity toward nucleophilic substitution compared to methyl- or chloro-substituted analogs.

- Thermal Stability : Bromine’s high atomic mass and polarizability contribute to higher thermal stability than fluorine-dominated analogs (e.g., 2,4,6-trinitro-1,3,5-trifluorobenzene).

Functional Analogues in Antitumor Agents

Key differences include:

- Core Structure: The target compound is a nitrobenzene derivative, whereas RH1/MeDZQ are benzoquinones with aziridinyl groups.

- Mechanism : RH1’s aziridinyl groups enable DNA cross-linking upon enzymatic reduction, while the nitro group in this compound may favor redox cycling or electrophilic reactivity.

- Selectivity : NQO1 bioactivation is critical for RH1’s cytotoxicity , whereas the target compound’s halogen-nitro system might interact with different enzymatic targets (e.g., glutathione transferases).

Biological Activity

1,4-Dibromo-2,5-difluoro-6-methyl-3-nitrobenzene (CAS No. 2222512-05-0) is an organic compound characterized by its complex structure and unique combination of functional groups, including bromine, fluorine, methyl, and nitro groups. This compound has garnered attention in various fields of research due to its potential biological activity and applications in synthetic chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 330.91 g/mol. Its structure allows for diverse chemical reactivity, which is essential for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H3Br2F2NO2 |

| Molecular Weight | 330.91 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Good solubility in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can participate in redox reactions, while the halogen substituents (bromine and fluorine) enhance the compound's reactivity and binding affinity to enzymes and receptors .

Potential Biological Targets

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : It could potentially bind to receptors that mediate cellular responses, influencing various physiological processes.

Biological Studies and Findings

Recent studies have explored the biological implications of compounds similar to or including this compound. Here are some notable findings:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of nitro groups has been linked to increased antitumor activity .

- Antimicrobial Properties : Some studies suggest that halogenated compounds possess antimicrobial properties due to their ability to disrupt microbial cell membranes .

- Neuroprotective Effects : Investigations into related compounds have shown potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Case Studies

Several case studies highlight the biological relevance of halogenated nitrobenzenes:

- Study on Enzyme Interaction : A study demonstrated that a structurally similar compound inhibited the enzyme cyclooxygenase (COX), which is crucial in inflammatory processes. This suggests potential anti-inflammatory properties for this compound as well .

- Cytotoxicity Assessment : In vitro assays have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against human cancer cell lines such as HeLa and MCF7. The results indicate a dose-dependent response with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Q & A

Q. What are the key challenges in synthesizing 1,4-dibromo-2,5-difluoro-6-methyl-3-nitrobenzene, and how can they be methodologically addressed?

Synthesis challenges stem from the compound’s multiple halogen substituents (Br, F) and nitro group, which require precise regioselectivity. A stepwise approach is recommended:

Bromination/Fluorination : Use halogen exchange reactions or electrophilic substitution on a pre-fluorinated benzene derivative. For example, bromination of 1,3-difluorobenzene derivatives under controlled conditions (e.g., FeBr₃ catalysis) .

Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration. Monitor regioselectivity using computational prediction tools (e.g., DFT for electrophilic aromatic substitution directing effects) .

Methylation : Friedel-Crafts alkylation may be unsuitable due to deactivated aromatic rings. Alternative methods include Ullmann coupling or directed ortho-metalation strategies .

Q. What analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- NMR : ¹⁹F NMR is critical for distinguishing between ortho/para fluorine environments. Use deuterated solvents (e.g., CDCl₃) to avoid signal interference .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. For bromine isotopes (⁷⁹Br/⁸¹Br), expect a 1:1 doublet pattern .

- Contradiction Resolution : If HPLC purity conflicts with NMR integration (e.g., missing peaks), perform column chromatography with halogen-selective stationary phases (e.g., AgNO₃-coated silica for bromine retention) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

A 2⁴ factorial design (temperature, catalyst loading, solvent polarity, reaction time) reduces experimental trials while maximizing yield:

Q. How do computational methods predict the reactivity of this compound in cross-coupling reactions?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model the electronic effects of substituents:

- Bromine : High electron-withdrawing effect deactivates the ring, favoring oxidative addition in Pd-catalyzed couplings.

- Nitro Group : Stabilizes negative charge in SNAr reactions but may hinder nucleophilic attack at adjacent positions.

ICReDD’s reaction path search algorithms can simulate intermediates and transition states to prioritize experimental conditions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for halogen exchange reactions involving this compound?

Discrepancies often arise from solvent polarity or trace moisture. Systematic studies should:

Control Moisture : Use anhydrous solvents (e.g., THF over DMF) and molecular sieves.

Benchmark Catalysts : Compare Pd(PPh₃)₄ vs. CuI/1,10-phenanthroline in model reactions.

Kinetic Analysis : Track reaction progress via in situ IR or GC-MS to identify rate-limiting steps .

Methodological Resources

- Experimental Design : Polish Journal of Chemical Technology outlines factorial design for minimizing trials while capturing variable interactions .

- Nitro Group Reduction : Iranian Journal of Pharmaceutical Research details SnCl₂-mediated reductions, applicable for derivatization studies .

- Computational Modeling : ICReDD’s integrated computational-experimental framework accelerates reaction discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.